
Methyl 5-bromo-7-fluoro-2-naphthoate
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Description
Methyl 5-bromo-7-fluoro-2-naphthoate is a useful research compound. Its molecular formula is C12H8BrFO2 and its molecular weight is 283.09 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Methyl 5-bromo-7-fluoro-2-naphthoate, and how are yields optimized?
Methodological Answer: A common synthesis involves esterification of the parent carboxylic acid using methanol and sulfuric acid as a catalyst. For example, a protocol adapted from methyl 5-bromo-2-naphthoate synthesis (CAS RN 1013-83-8) achieves 97% yield by dispersing 5-bromo-2-naphthoic acid in methanol, adding concentrated H₂SO₄ under ice-cooling, and refluxing for 2 hours. Post-reaction, the mixture is extracted with dichloromethane (DCM), washed with NaHCO₃, and dried over Na₂SO₄ . To optimize yields, researchers should:
- Test alternative catalysts (e.g., HCl, p-toluenesulfonic acid).
- Vary reaction time/temperature (e.g., room temperature vs. reflux).
- Monitor progress via TLC or HPLC.
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : Confirm substitution patterns (e.g., bromine/fluorine positions) via 1H and 13C NMR. Compare shifts with analogs like ethyl 7-bromo-3-hydroxy-2-naphthoate (δ 7.8–8.2 ppm for aromatic protons) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry, as demonstrated for 7-bromo-1-(4-fluorophenylsulfonyl)-2-methylnaphtho[2,1-b]furan, where crystal packing revealed sulfonyl group orientation .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ for C₁₃H₁₀BrFO₂: calc. 312.9844).
Q. What safety precautions are critical during handling?
Methodological Answer: While specific toxicity data for this compound is limited, protocols for structurally similar compounds (e.g., 6-(methoxycarbonyl)-2-naphthoic acid) recommend:
- PPE: Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to minimize inhalation risks.
- Storage: Keep in sealed containers at 0–6°C if stability data is unavailable .
Advanced Research Questions
Q. How can reaction pathways be investigated to resolve contradictions in substituent reactivity?
Methodological Answer: Contradictions in bromine/fluorine reactivity (e.g., preferential substitution sites) can be resolved via:
- Isotopic Labeling : Track 18O or 19F in intermediates.
- DFT Calculations : Compare activation energies for competing pathways (e.g., bromine migration vs. fluorine retention).
- Kinetic Studies : Monitor intermediates using stopped-flow NMR, as seen in sulfinylnaphthofuran synthesis .
Q. What strategies are effective for evaluating biological activity discrepancies across analogs?
Methodological Answer: For analogs like Ethyl 7-bromo-3-hydroxy-2-naphthoate (moderate anticancer activity), use:
- Dose-Response Assays : Establish IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa).
- Enzyme Inhibition Studies : Test against target enzymes (e.g., kinases, esterases) with fluorogenic substrates.
- Apoptosis Markers : Quantify caspase-3/7 activation via luminescence assays .
Q. How can substituent effects on photophysical properties be systematically analyzed?
Methodological Answer:
- UV-Vis/FL Spectroscopy : Compare absorption/emission maxima (e.g., bromine’s heavy atom effect vs. fluorine’s electron-withdrawing nature).
- TD-DFT Modeling : Predict electronic transitions using software like Gaussian.
- Solvatochromism Studies : Assess polarity-dependent shifts in solvents (e.g., hexane to DMSO) .
Q. What methods validate stability under varying pH and temperature conditions?
Methodological Answer:
Properties
Molecular Formula |
C12H8BrFO2 |
---|---|
Molecular Weight |
283.09 g/mol |
IUPAC Name |
methyl 5-bromo-7-fluoronaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H8BrFO2/c1-16-12(15)7-2-3-10-8(4-7)5-9(14)6-11(10)13/h2-6H,1H3 |
InChI Key |
YQLLQVKFKKTUOL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CC(=C2C=C1)Br)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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